6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that contains a triazole ring fused with a benzene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of chlorine and iodine atoms in the structure adds to its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the chloro and iodo substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-iodoaniline with 2-chlorobenzoyl chloride in the presence of a base can lead to the formation of the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azides or nitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a pharmacophore, interacting with active sites in proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are structurally similar and have been widely studied for their biological activities.
Benzotriazole Derivatives: These compounds share the benzotriazole core and have applications in corrosion inhibition, UV stabilization, and as intermediates in organic synthesis.
Uniqueness
6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and the types of derivatives that can be synthesized. This dual halogenation can provide a versatile platform for further functionalization and the development of new compounds with tailored properties.
Biological Activity
6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of chlorine and iodine substituents, which may enhance its reactivity and biological efficacy. Its molecular formula is C12H8ClIN4, with a molecular weight of 370.57 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions, which can include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the chloro and iodophenyl groups via electrophilic substitution.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Properties : Similar compounds have shown significant tumor growth inhibitory effects against various human cancer cell lines. For instance, triazole derivatives have been reported to possess cytotoxic activity comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Activity : Studies have demonstrated that triazole compounds can exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 3.9 to 31.5 µg/mL .
The biological activity of this compound is likely mediated through:
- Binding Affinity : Interaction studies suggest that this compound may bind effectively to biological targets due to its unique structural features.
- Molecular Interactions : The presence of halogens (chlorine and iodine) may facilitate hydrogen bonding and hydrophobic interactions with target proteins or enzymes.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloro-N-(4-chlorophenyl)-benzo[d][1,2,3]triazole | Similar triazole core; lacks iodine | Anticancer activity |
5-Iodo-N-(4-methylphenyl)-benzo[d][1,2,3]triazole | Iodine at different position; methyl substitution | Antimicrobial properties |
4-Chloro-N-(3-nitrophenyl)-benzo[d][1,2,3]triazole | Nitro group instead of iodine | Potential anti-inflammatory effects |
The unique combination of chlorine and iodine in the target compound may enhance its biological activity compared to these similar compounds by modifying its electronic properties and steric hindrance.
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
- Cytotoxicity Assays : In vitro studies have shown that various triazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For example, one study reported that certain derivatives had IC50 values lower than those of standard chemotherapeutic agents .
- Antibacterial Testing : Another study focused on the antibacterial properties of triazole compounds against common pathogens. Results indicated effective inhibition at varying concentrations, supporting their potential use as antimicrobial agents .
Properties
Molecular Formula |
C12H8ClIN4 |
---|---|
Molecular Weight |
370.57 g/mol |
IUPAC Name |
6-chloro-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H8ClIN4/c13-9-5-11-12(6-10(9)15)17-18(16-11)8-3-1-2-7(14)4-8/h1-6H,15H2 |
InChI Key |
BXQRTIFRVLAFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=C(C(=CC3=N2)Cl)N |
Origin of Product |
United States |
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